4-Fluorophenacyl thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

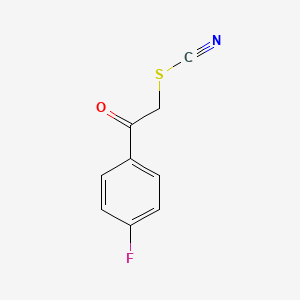

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorophenacyl thiocyanate, a compound of interest in organic synthesis and potentially in drug discovery. This document details a reliable synthetic protocol, summarizes key physical and chemical properties, and presents predicted spectroscopic data based on analogous compounds, given the limited availability of direct experimental spectra in public databases.

Introduction

This compound, with the chemical formula C₉H₆FNOS, is a halogenated aromatic ketone containing a thiocyanate functional group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry. The thiocyanate moiety is a versatile functional group that can be converted into various other sulfur-containing groups, further expanding its synthetic utility. This guide outlines a robust method for its preparation and provides a detailed analysis of its expected physicochemical and spectroscopic characteristics.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 4-Fluorophenacyl bromide and a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate. This reaction, a classic example of an Sₙ2 displacement, is widely used for the preparation of alkyl thiocyanates from the corresponding alkyl halides.[1]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Fluorophenacyl bromide | C₈H₆BrFO | 217.04 | 403-29-2 | Starting material |

| Potassium thiocyanate | KSCN | 97.18 | 333-20-0 | Nucleophile |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | For workup |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (46.1 mmol) of 4-Fluorophenacyl bromide in 100 mL of acetone.

-

Addition of Nucleophile: To this solution, add 5.36 g (55.3 mmol, 1.2 equivalents) of potassium thiocyanate.

-

Reaction: Stir the resulting suspension at room temperature for 15 minutes, then heat the mixture to reflux (approximately 56°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

Characterization

Due to the absence of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral properties of its precursor, 4-Fluorophenacyl bromide, and other closely related phenacyl thiocyanate derivatives.

Physical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value (Predicted/Known) |

| Molecular Formula | C₉H₆FNOS |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white crystalline solid (Predicted) |

| Melting Point | Not available (The precursor, 4-Fluorophenacyl bromide, has a melting point of 45-48 °C) |

| Solubility | Soluble in acetone, dichloromethane, ethyl acetate; Insoluble in water (Predicted) |

| CAS Number | 43045-16-5 |

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05-7.95 (m, 2H, Ar-H ortho to C=O), δ 7.25-7.15 (m, 2H, Ar-H meta to C=O), δ 4.5 (s, 2H, -CH₂-SCN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (C=O), δ 166 (d, J ≈ 255 Hz, C-F), δ 132 (d, J ≈ 9 Hz, Ar-C), δ 130 (Ar-C), δ 116 (d, J ≈ 22 Hz, Ar-C), δ 112 (-SCN), δ 40 (-CH₂) |

| IR (Infrared) (KBr, cm⁻¹) | ~2155 (sharp, strong, -S-C≡N stretch), ~1690 (strong, C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (strong, C-F stretch) |

| Mass Spectrometry (EI) | m/z 195 (M⁺), 139 ([M-SCN]⁺), 123 ([FC₆H₄CO]⁺), 95 ([FC₆H₄]⁺) |

Logical Relationships in Drug Development Context

While specific signaling pathways for this compound have not been reported, we can conceptualize its potential role in a drug development workflow. The thiocyanate group can act as a pharmacophore or be a precursor to other biologically active moieties.

Conclusion

References

Spectroscopic Data of 4-Fluorophenacyl Thiocyanate: A Technical Guide

Introduction

4-Fluorophenacyl thiocyanate is a halogenated aromatic ketone containing a thiocyanate functional group. As with any synthesized organic compound, confirmation of its structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such molecules. This technical guide presents a compilation of spectroscopic data from analogous compounds to aid in the characterization of this compound. The provided data, along with detailed experimental protocols, will serve as a foundational resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet of doublets | 2H | Aromatic (ortho to C=O) |

| ~ 7.1 - 7.3 | Doublet of doublets | 2H | Aromatic (ortho to F) |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂-SCN |

Note: Predicted values are based on general principles and data from related acetophenone derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 - 195 | C=O |

| ~ 165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 131 (d, ³JCF ≈ 9 Hz) | Aromatic CH (ortho to C=O) |

| ~ 129 | Quaternary Aromatic |

| ~ 116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~ 110 - 115 | SCN |

| ~ 35 - 40 | -CH₂- |

Note: Predicted values are based on data from 4-fluorophenyl isothiocyanate and other phenacyl compounds. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2160 - 2140 | Strong | S-C≡N stretch |

| ~ 1700 - 1680 | Strong | C=O stretch |

| ~ 1600, 1585, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | C-F stretch |

| ~ 850 - 800 | Strong | para-disubstituted benzene C-H bend |

Note: The thiocyanate stretch is a highly characteristic and strong absorption.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~ 195 | [M]⁺ (Molecular ion) |

| ~ 123 | [M - SCN]⁺ (Fluorobenzoyl cation) |

| ~ 95 | [F-C₆H₄]⁺ (Fluorophenyl cation) |

Note: The molecular weight of this compound (C₉H₆FNOS) is approximately 195.22 g/mol . The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.[1]

-

Dissolve the sample in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean, undamaged 8-inch NMR tube.[1]

-

The final sample volume in the NMR tube should be approximately 4.5 cm in depth.[1]

Data Acquisition (¹H and ¹³C NMR):

-

The NMR experiments can be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

The spectra are referenced to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty sample compartment should be run first and automatically subtracted from the sample spectrum.[3]

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder and acquire the spectrum as described above.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

-

From this stock solution, prepare a more dilute solution (e.g., 10-100 µg/mL) using a mixture of volatile organic solvents and/or water that is compatible with the ionization source.[4]

-

Ensure the final solution is free of any particulate matter by filtering if necessary.[4]

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized by applying a high voltage to a liquid stream, generating an aerosol of charged droplets.[5]

-

The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[6][7]

-

A detector records the abundance of each ion, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and the methodologies to obtain them. Researchers can use this information as a benchmark for their own experimental findings.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Fluorophenacyl thiocyanate. This α-carbonyl thiocyanate is a valuable intermediate in organic synthesis, offering a versatile scaffold for the introduction of sulfur-containing moieties and the construction of various heterocyclic systems. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest for medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature. The following table summarizes its key physicochemical properties, along with those of its common precursor, 4-fluorophenacyl bromide.

| Property | This compound | 4-Fluorophenacyl Bromide |

| CAS Number | 43045-16-5 | 403-29-2 |

| Molecular Formula | C₉H₆FNOS | C₈H₆BrFO |

| Molecular Weight | 195.21 g/mol | 217.04 g/mol |

| Melting Point | 99-101 °C | 47-49 °C |

| Appearance | Solid | Solid |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of a halide in 4-fluorophenacyl bromide with a thiocyanate salt.

Experimental Protocol: Nucleophilic Substitution

This protocol is based on general procedures for the synthesis of phenacyl thiocyanates.

Materials:

-

4-Fluorophenacyl bromide

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Acetone or Ethanol

-

Stirring apparatus

-

Reaction flask

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 1 equivalent of 4-fluorophenacyl bromide in a suitable solvent such as acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a slight excess (1.1 to 1.5 equivalents) of potassium thiocyanate or ammonium thiocyanate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the inorganic salt precipitate (potassium bromide or ammonium bromide) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a solid.

Caption: Synthesis of this compound via nucleophilic substitution.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of three key functional groups: the carbonyl group, the α-methylene group, and the thiocyanate group. The electron-withdrawing nature of the 4-fluorophenyl group can also influence the reactivity at these sites.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to attack by nucleophiles. These reactions can lead to the formation of various addition products or can be the initial step in more complex transformations.

Reactions at the α-Methylene Group

The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Reactions of the Thiocyanate Group

The thiocyanate group is a versatile functional group that can undergo a variety of transformations.

-

Reduction: The thiocyanate group can be reduced to a thiol, providing a route to 4-fluorophenacyl mercaptan.

-

Cyclization Reactions: this compound is a key precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles and thiophenes. These reactions often involve condensation with a suitable binucleophile.

-

Isomerization: Under certain conditions, organic thiocyanates can isomerize to the corresponding isothiocyanates, although this is less common for phenacyl derivatives compared to allylic thiocyanates.

Caption: Key reactivity pathways of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a para-substituted benzene ring, and a singlet for the methylene protons adjacent to the carbonyl and thiocyanate groups. The chemical shift of the methylene protons would be downfield due to the deshielding effects of the adjacent carbonyl and thiocyanate groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the fluorine showing a characteristic coupling), the methylene carbon, and the thiocyanate carbon. The chemical shift of the thiocyanate carbon is typically in the range of 110-120 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O stretch) typically around 1680-1700 cm⁻¹, the thiocyanate group (-S-C≡N stretch) around 2140-2160 cm⁻¹, and C-F stretching vibrations in the aromatic region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of the thiocyanate group, the carbonyl group, and other fragments of the molecule.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its utility stems from the ability to introduce a thiocyanate group, which can be further elaborated into other sulfur-containing functionalities. The presence of the 4-fluoro substituent can enhance the metabolic stability and modify the pharmacokinetic properties of derivative compounds, making it an attractive starting material for the synthesis of novel drug candidates. For instance, the phenacyl scaffold is found in various biologically active molecules, and the introduction of a thiocyanate group opens up possibilities for creating new derivatives with potential applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.

Conclusion

This compound is a synthetically useful intermediate with a rich and varied reactivity profile. Its straightforward synthesis from readily available starting materials, combined with the versatility of the thiocyanate functional group, makes it a valuable tool for chemists in both academic and industrial research. The presence of the fluorine atom adds another dimension to its utility, offering a means to fine-tune the properties of target molecules for applications in drug discovery and materials science. Further exploration of the reactivity and applications of this compound is likely to uncover new and exciting opportunities in chemical synthesis.

Solubility and Stability of 4-Fluorophenacyl Thiocyanate in Biological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorophenacyl thiocyanate is a bifunctional organic molecule with potential applications in chemical biology and drug development as a covalent modifier of biological macromolecules. Its utility is intrinsically linked to its solubility and stability in aqueous biological media. This guide synthesizes information from related compounds to provide a comprehensive overview of the anticipated properties of this compound. We predict low aqueous solubility and significant reactivity-driven instability in the presence of biological nucleophiles. This document outlines these properties, provides hypothetical experimental protocols for their determination, and presents logical workflows for handling and analysis.

Predicted Physicochemical Properties and Solubility

The structure of this compound, featuring a substituted aromatic ring and a reactive thiocyanate group, suggests poor solubility in aqueous solutions. The hydrophobic nature of the fluorinated phenyl ring is the primary contributor to this property.

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Pure Water | Very Low (< 0.1 mg/mL) | The hydrophobic fluorophenyl group limits interaction with polar water molecules. Based on the poor water solubility of phenacyl bromide.[1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | The presence of salts is unlikely to significantly increase the solubility of a non-ionic, hydrophobic compound. |

| Tris-HCl Buffer, pH 7.4 | Very Low | Similar to PBS, the buffer components are not expected to enhance solubility. |

| Ethanol, Acetone, DMSO | High | The molecule is expected to be soluble in polar aprotic and protic organic solvents due to favorable dipole-dipole interactions.[1] |

| Aqueous/Organic Co-solvent Mixtures | Moderate to High | Solubility will increase with a higher proportion of the organic co-solvent. |

Predicted Stability and Degradation Pathways

The stability of this compound in biological buffers is expected to be limited due to the electrophilic nature of both the carbonyl carbon and the carbon of the thiocyanate group. The presence of biological nucleophiles, such as thiols (e.g., from cysteine residues in proteins or glutathione) and amines (e.g., from lysine residues or amine-containing buffer components), will likely lead to its degradation.

Table 2: Predicted Stability of this compound in Biological Buffers

| Buffer System | Key Reactive Species | Predicted Stability | Dominant Degradation Pathway |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Water (Hydrolysis) | Low to Moderate | Slow hydrolysis of the thiocyanate group. |

| Tris-HCl Buffer, pH 7.4 | Tris (amine nucleophile) | Low | Nucleophilic attack by the primary amine of Tris on the carbonyl carbon or displacement of the thiocyanate. |

| Buffers containing Thiols (e.g., DTT, β-mercaptoethanol) | Thiolates | Very Low | Rapid nucleophilic substitution at the methylene carbon, displacing the thiocyanate group. |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | Amino acids, vitamins, glutathione | Very Low | Multiple reaction pathways involving nucleophilic attack from various components. |

The primary degradation pathway is anticipated to be nucleophilic substitution at the α-carbon to the ketone, displacing the thiocyanate anion. The thiocyanate group itself can also react with strong nucleophiles.

References

The Core Mechanism of 4-Fluorophenacyl Thiocyanate as a Covalent Modifier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 4-Fluorophenacyl thiocyanate as a covalent modifier. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of covalent inhibition to provide a robust framework for understanding its potential biological activity. The focus is on the chemical basis of its reactivity, potential protein targets, and the experimental methodologies required for its characterization.

Introduction to Covalent Modification by this compound

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as prolonged duration of action and the ability to target challenging binding sites. These molecules typically contain a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. This compound belongs to the class of α-halocarbonyl compounds, a well-established group of electrophilic warheads. The presence of the phenacyl group provides the reactive center for covalent bond formation, while the thiocyanate moiety may contribute to its overall biological activity and potential for secondary reactions.

The core structure of this compound features a carbonyl group adjacent to a methylene group, which is activated for nucleophilic attack. The fluorine substitution on the phenyl ring can further modulate the electrophilicity of the reactive carbon. Cysteine, with its highly nucleophilic thiol group, is the most common target for α-halocarbonyl-based covalent modifiers.

Proposed Mechanism of Covalent Modification

The primary mechanism of action for this compound as a covalent modifier is proposed to be the irreversible alkylation of a nucleophilic amino acid residue, most commonly cysteine, via a bimolecular nucleophilic substitution (SN2) reaction.

The key steps of this proposed mechanism are:

-

Non-covalent Binding: The inhibitor initially binds reversibly to the target protein's active or allosteric site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This initial binding orients the reactive phenacyl group in proximity to a nucleophilic residue.

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the α-carbon of the phenacyl group.

-

Covalent Adduct Formation: This attack leads to the displacement of the thiocyanate group as a leaving group and the formation of a stable thioether bond between the inhibitor and the cysteine residue.

This covalent modification can lead to the irreversible inhibition of the protein's function by either directly blocking the active site or by inducing a conformational change that renders the protein inactive.

Potential Protein Targets and Biological Effects

Based on the reactivity of the α-halocarbonyl warhead, this compound is likely to target proteins where a cysteine residue is crucial for function. A prominent class of such proteins are thiol-dependent enzymes .

For instance, studies on hypothiocyanous acid (HOSCN), which can form sulfenyl thiocyanate adducts with proteins, have shown the inactivation of key metabolic enzymes such as:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in glycolysis.

-

Creatine kinase (CK): An enzyme important in energy homeostasis.

Inhibition of these enzymes can disrupt cellular metabolism and energy production, leading to downstream effects on various signaling pathways. The covalent modification of these enzymes by this compound could lead to similar biological outcomes.

Quantitative Data on Covalent Inhibition

Specific quantitative data for the interaction of this compound with any protein target is not currently available in the public domain. However, for the purpose of illustrating the type of data that would be generated in its characterization, the following table presents hypothetical kinetic parameters typical for a covalent inhibitor.

| Parameter | Description | Hypothetical Value |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50% at a specific time point. | 1.5 µM |

| Ki | The inhibition constant, representing the affinity of the initial reversible binding of the inhibitor. | 5.2 µM |

| kinact | The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor. | 0.1 min-1 |

| kinact/Ki | The second-order rate constant for inactivation, reflecting the overall efficiency of the inhibitor. | 320 M-1s-1 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing this compound as a covalent modifier. These protocols are adapted from studies on other covalent inhibitors.

Confirmation of Covalent Modification by Mass Spectrometry

This protocol aims to confirm the formation of a covalent adduct between the target protein and this compound.

-

Incubation: Incubate the purified target protein (e.g., 5 µM) with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for various time points (e.g., 0, 1, 4, and 24 hours) at 4°C. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.

-

Sample Preparation: Stop the reaction by adding a quenching agent (e.g., 10 mM DTT) if necessary, or by desalting the protein using a C4 ZipTip to remove excess inhibitor.

-

Mass Spectrometry Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: Compare the molecular weight of the protein incubated with the inhibitor to the control. An increase in mass corresponding to the molecular weight of the 4-Fluorophenacyl moiety (minus the thiocyanate leaving group) would confirm covalent modification.

Kinetic Characterization of Time-Dependent Inhibition

This protocol determines the kinetic parameters of covalent inhibition (Ki and kinact).

-

Enzyme Assay: Establish a continuous or endpoint assay to measure the activity of the target enzyme.

-

Pre-incubation: Pre-incubate the enzyme at a fixed concentration with various concentrations of this compound for different periods.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Activity: Monitor the reaction progress over time (e.g., by measuring absorbance or fluorescence).

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the inhibitor concentrations.

-

Fit the data to the following equation to determine Ki and kinact: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

-

Potential Impact on Signaling Pathways

By inhibiting key metabolic enzymes like GAPDH, this compound could have significant downstream effects on cellular signaling. GAPDH, in addition to its role in glycolysis, is implicated in various other cellular processes, including apoptosis and transcriptional regulation. Inhibition of GAPDH can lead to a decrease in ATP production and an increase in oxidative stress, which can trigger apoptotic pathways.

Conclusion

This compound possesses the chemical features of a covalent modifier, with the phenacyl group acting as an electrophilic warhead likely targeting cysteine residues in proteins. While specific experimental validation is required, the principles outlined in this guide provide a strong foundation for its investigation. The methodologies described for confirming covalent adduction and characterizing the kinetics of inhibition are standard in the field and would be directly applicable. Future research should focus on identifying the specific protein targets of this compound and elucidating its effects on cellular signaling pathways to fully understand its potential as a chemical probe or therapeutic agent.

Potential Biological Targets of 4-Fluorophenacyl Thiocyanate: A Technical Guide

Disclaimer: Direct experimental data on the biological targets of 4-Fluorophenacyl thiocyanate is limited in the currently available scientific literature. This guide, therefore, extrapolates potential biological targets and mechanisms of action based on the known activities of structurally related compounds, particularly isothiocyanates and the thiocyanate functional group. The information presented herein is intended for research and drug development professionals as a guide for potential areas of investigation.

Introduction

This compound is a synthetic organic compound that incorporates a fluorinated aromatic ring, a phenacyl group, and a thiocyanate moiety. While this specific molecule has not been extensively studied, its structural components suggest several potential biological activities. The isothiocyanate group (-N=C=S), a close relative of the thiocyanate group (-S-C≡N), is a well-known pharmacophore found in many naturally occurring and synthetic compounds with demonstrated anti-cancer and anti-inflammatory properties.[1] The thiocyanate ion itself is an important endogenous component of the innate immune system and possesses antioxidant properties.[2][3] This guide will explore the potential biological targets of this compound based on these established activities.

Potential Biological Targets and Mechanisms of Action

The biological effects of this compound are likely mediated through direct interaction with cellular proteins or indirectly by influencing cellular redox homeostasis.[1]

Enzyme Inhibition

Many isothiocyanates are known to be inhibitors of various enzymes, often through covalent modification of cysteine residues in the active site. Given this, this compound could potentially inhibit the following enzyme families:

-

Cytochrome P450 (CYP) Enzymes: Certain isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to competitively inhibit CYP enzymes involved in the metabolic activation of carcinogens.[4] This suggests that this compound could act as a chemopreventive agent by inhibiting specific CYP isoforms.

-

Protein Kinases: The signaling pathways regulated by protein kinases are frequently dysregulated in cancer and inflammatory diseases. The potential for isothiocyanates to modulate these pathways suggests that this compound could be investigated as a kinase inhibitor.

-

Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anti-cancer agents. Some isothiocyanates have been shown to inhibit HDAC activity, leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.

Modulation of Redox Homeostasis and Oxidative Stress

The thiocyanate group can be metabolized to produce reactive species that can influence the cellular redox environment.

-

Interaction with Peroxidases: Thiocyanate (SCN⁻) is a preferred substrate for peroxidases like lactoperoxidase (LPO) and myeloperoxidase (MPO), leading to the formation of hypothiocyanous acid (HOSCN).[2][5] HOSCN is a potent antimicrobial agent but is less damaging to host cells than other reactive oxygen species.[3] this compound could potentially release thiocyanate intracellularly, thereby participating in this pathway.

-

Antioxidant Activity: Thiocyanate can act as an efficient scavenger of reactive oxygen species, such as hypobromous acid (HOBr).[6] This antioxidant property could contribute to cytoprotective effects in inflammatory conditions.

Induction of Apoptosis in Cancer Cells

Isothiocyanates are known to induce apoptosis in various cancer cell lines. This is often mediated through multiple mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): Paradoxically, while the thiocyanate moiety can have antioxidant effects, isothiocyanates can also induce ROS production in cancer cells, leading to oxidative stress and apoptosis.

-

Mitochondrial Dysfunction: Disruption of mitochondrial function is a key event in apoptosis. Isothiocyanates can induce the release of cytochrome c from mitochondria, activating the caspase cascade.

-

Modulation of Apoptosis-Related Proteins: Isothiocyanates can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes quantitative data for a related isothiocyanate, phenethyl isothiocyanate (PEITC), to provide a reference for potential inhibitory concentrations.

| Compound | Target Enzyme(s) | Apparent Ki (nM) | Inhibition Type | Organism | Reference |

| Phenethyl isothiocyanate (PEITC) | Cytochrome P450s (NNK metabolism) | 51 - 93 | Competitive | Mouse | [4] |

Experimental Protocols for Target Identification and Validation

The following are generalized protocols that could be adapted to investigate the biological targets of this compound.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a specific enzyme (e.g., a cytochrome P450 isoform).

Methodology (adapted from[4]):

-

Preparation of Microsomes: Prepare liver or lung microsomes from a suitable animal model as a source of the target enzyme.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Microsomal protein

-

A specific substrate for the enzyme of interest (e.g., a known carcinogen for CYP assays)

-

NADPH-generating system (for CYPs)

-

Varying concentrations of this compound (and a vehicle control).

-

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).

-

Analysis: Analyze the formation of the product of the enzymatic reaction using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

-

Data Analysis: Determine the rate of product formation at each inhibitor concentration and calculate kinetic parameters such as IC50 and Ki values.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology (adapted from[7]):

-

Cell Culture: Culture a relevant cancer cell line (e.g., pancreatic, breast, lung) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Cell Viability Assay (MTT or CCK-8):

-

Add MTT or CCK-8 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the expression of proteins involved in key signaling pathways (e.g., apoptosis, cell cycle regulation).

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspases, cyclins).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate potential mechanisms and experimental workflows related to the study of this compound.

References

- 1. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone bioactivation in mouse by dietary phenethyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Lactoperoxidase by Its Own Catalytic Product: Crystal Structure of the Hypothiocyanate-Inhibited Bovine Lactoperoxidase at 2.3-Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiocyanate is an efficient endogenous scavenger of the phagocytic killing agent hypobromous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sinapine Thiocyanate Inhibits the Proliferation and Mobility of Pancreatic Cancer Cells by Up-Regulating GADD45A - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Fluorophenacyl Thiocyanate Protein Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent modification of proteins by reactive small molecules is a cornerstone of drug discovery, offering opportunities for enhanced potency and prolonged duration of action. 4-Fluorophenacyl thiocyanate is an electrophilic compound with the potential to covalently interact with nucleophilic residues on proteins, thereby modulating their function. The in silico prediction of such interactions is a critical step in the early stages of drug development, enabling the rational design of targeted covalent inhibitors and the anticipation of potential off-target effects. This technical guide provides a comprehensive overview of the computational and experimental methodologies for predicting and validating the protein reactivity of this compound. We present a detailed workflow for in silico prediction, encompassing binding site identification, covalent docking, and reactivity assessment. Furthermore, we provide detailed experimental protocols for the validation of these predictions, including mass spectrometry-based adduct identification and kinetic analysis of covalent inhibition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Introduction to this compound and Covalent Modification

This compound (FPT) is a small molecule featuring two key reactive moieties: a phenacyl group activated by a fluorine atom and a thiocyanate group. The presence of the α-carbonyl group makes the adjacent carbon susceptible to nucleophilic attack, a reactivity profile shared by α-haloketones like phenacyl bromide.[1][2] The thiocyanate group itself is an electrophilic warhead that can react with nucleophilic residues, most notably the thiol group of cysteine.[3][4]

Covalent protein modification by electrophilic compounds is a well-established mechanism of action for numerous drugs.[5] These interactions are often irreversible and can lead to sustained modulation of protein activity. The prediction of which proteins will react with a given electrophile, and at which specific sites, is a significant challenge. In silico methods have emerged as powerful tools to address this challenge, enabling the screening of large numbers of proteins and the prioritization of candidates for experimental validation.[6][7][8][9][10]

The primary nucleophilic amino acid residue targeted by electrophiles like FPT is cysteine.[11] The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein structure, which influences its pKa. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at physiological pH, thus increasing its reactivity.[11]

In Silico Prediction Workflow

The in silico prediction of FPT protein reactivity follows a multi-step workflow, beginning with the identification of potential binding sites and culminating in the detailed analysis of the covalent complex.

Binding Site Prediction

The initial step involves identifying potential binding pockets on the target protein that can accommodate FPT. Several computational methods can be employed for this purpose:

-

Geometric Methods: These algorithms identify cavities and pockets on the protein surface based on its three-dimensional structure.[6]

-

Energy-based Methods: These methods use force fields to calculate the interaction energy between the protein and a probe molecule to identify favorable binding sites.[9]

-

Sequence Conservation Analysis: For proteins with known homologs, conserved residues are often located in functional sites, including binding pockets.[6]

-

Template-based Methods: If the structure of a homologous protein in complex with a ligand is available, the binding site can be inferred.[9]

Covalent Docking

Covalent docking is a specialized molecular docking technique that models the formation of a covalent bond between a ligand and a protein.[12][13] This process can be broken down into several stages:

-

Non-covalent Docking: The ligand is first docked into the binding site non-covalently to identify favorable initial binding poses.

-

Reaction Definition: The specific covalent reaction between FPT and the nucleophilic residue (e.g., cysteine) must be defined. For FPT, a plausible mechanism is the nucleophilic attack of the cysteine thiolate on the carbon of the thiocyanate group, leading to the formation of a thiram-like adduct and release of cyanide ion.

-

Pose Generation and Scoring: The software then generates and scores poses where the ligand is covalently attached to the specified residue.

Popular software packages for covalent docking include Schrödinger's CovDock and AutoDock.[9][13][14]

Quantum Mechanics/Molecular Mechanics (QM/MM) Analysis

For a more accurate prediction of reactivity, QM/MM calculations can be performed.[15] In this approach, the reactive center (FPT and the cysteine side chain) is treated with quantum mechanics, while the rest of the protein is treated with molecular mechanics. This allows for a more accurate description of the electronic changes that occur during bond formation and can provide insights into the reaction barrier and the stability of the covalent adduct.[16]

Experimental Validation

In silico predictions must be validated through experimental methods. The following sections provide detailed protocols for key validation experiments.

Mass Spectrometry-based Adduct Identification

Mass spectrometry is a powerful technique for identifying and locating covalent modifications on proteins.[17][18][19][20] The general workflow is as follows:

Protocol 1: Identification of FPT-Protein Adducts by LC-MS/MS

-

Incubation:

-

Incubate the target protein (e.g., 10 µM) with an excess of FPT (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 1-4 hours) at 37°C.

-

Include a control sample with the protein and vehicle (e.g., DMSO) only.

-

-

Sample Preparation:

-

Remove excess FPT by buffer exchange using a desalting column or dialysis.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.

-

Alkylate free cysteines with iodoacetamide at a final concentration of 55 mM for 45 minutes in the dark at room temperature.

-

-

Proteolytic Digestion:

-

Dilute the sample with buffer to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Analyze the peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).[19]

-

Specify a variable modification corresponding to the mass of the FPT adduct on cysteine. The mass of this compound (C9H6FNOS) is approximately 195.24 Da. Upon reaction with a cysteine residue and loss of HCN, the expected mass shift would be +168.02 Da (C9H6FO).

-

Table 1: Expected Mass Shifts for FPT Modification

| Modification | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |

| FPT Adduct on Cysteine | C9H6FO | +168.02 |

Kinetic Analysis of Covalent Inhibition

To quantify the reactivity of FPT with a target protein, it is essential to determine the kinetic parameters of the covalent interaction.[21][22][23][24][25] For an irreversible covalent inhibitor, the interaction is typically described by a two-step mechanism: an initial non-covalent binding step (characterized by the inhibition constant, Ki) followed by an irreversible covalent bond formation step (characterized by the rate of inactivation, kinact).

Protocol 2: Determination of kinact and Ki

-

Assay Setup:

-

Use a continuous or discontinuous enzymatic assay that monitors the activity of the target protein.

-

-

Time-dependent Inhibition Assay:

-

Pre-incubate the enzyme at a fixed concentration with various concentrations of FPT for different time points.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction rates.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine kinact and Ki:

kobs = kinact * [I] / (Ki + [I])

where [I] is the inhibitor concentration.

-

Table 2: Key Kinetic Parameters for Covalent Inhibitors

| Parameter | Description | Units |

| Ki | Inhibition constant for the initial non-covalent binding | M |

| kinact | Maximum rate of inactivation | s-1 |

| kinact/Ki | Second-order rate constant for covalent modification (efficiency of inactivation) | M-1s-1 |

Signaling Pathway Analysis

The covalent modification of a protein by FPT can lead to the modulation of cellular signaling pathways. While specific pathways affected by FPT are not yet characterized, electrophilic compounds are known to target proteins involved in key signaling cascades.

One prominent example is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. Electrophiles can covalently modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. Another potential target is the NF-κB signaling pathway, where electrophiles can inhibit IKKβ, a kinase that regulates the activity of the transcription factor NF-κB, a key player in inflammation.

Conclusion

The in silico prediction of protein reactivity is an indispensable tool in modern drug discovery. This technical guide has provided a comprehensive framework for the computational prediction and experimental validation of the protein reactivity of this compound. The workflow and protocols described herein will enable researchers to efficiently identify and characterize the protein targets of this and other electrophilic compounds, thereby accelerating the development of novel covalent therapeutics. The integration of computational and experimental approaches is crucial for a thorough understanding of the complex interactions between small molecules and the proteome, ultimately leading to the design of safer and more effective drugs.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico prediction of binding sites on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets | MDPI [mdpi.com]

- 10. Predicting Protein-Protein Binding Affinity by In silico Docking [jscimedcentral.com]

- 11. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. schrodinger.com [schrodinger.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]

- 17. benchchem.com [benchchem.com]

- 18. One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 21. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making sure you're not a bot! [opus4.kobv.de]

- 25. drughunter.com [drughunter.com]

An In-depth Technical Guide to 4-Fluorophenacyl Thiocyanate (CAS Number: 43045-16-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities, signaling pathways, and detailed experimental protocols for 4-Fluorophenacyl thiocyanate is limited. This guide provides a comprehensive summary of its known properties and potential suppliers, supplemented with general methodologies and related biological context for the thiocyanate functional group.

Core Properties of this compound

This compound, with the CAS number 43045-16-5, is a fluorinated organic compound. Its chemical structure incorporates a 4-fluorophenyl group attached to a phenacyl thiocyanate backbone.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 43045-16-5 | [1] |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₆FNOS | |

| Molecular Weight | 195.21 g/mol | |

| Appearance | Not specified (likely solid) | N/A |

| Melting Point | Not specified | N/A |

Structural Information

The structural formula of this compound is crucial for understanding its chemical reactivity and potential biological interactions.

-

SMILES: F(C=C1)C=CC1=C(C(SC#N)=O)

-

InChI: InChI=1S/C9H6FNOS/c10-7-3-1-6(2-4-7)8(12)5-13-9-11/h1-4H,5H2

Potential Suppliers

Identifying reliable suppliers is a critical step in the research and development workflow. Table 2 lists potential suppliers of this compound. It is advisable to contact these suppliers directly to confirm availability, purity, and pricing.

| Supplier | Location | Website/Contact | Notes |

| SynChem, Inc. | USA | --INVALID-LINK-- | Manufacturer |

| ECHO CHEMICAL CO., LTD. | Taiwan | --INVALID-LINK-- | Distributor for SynChem |

| BOC Sciences | USA | --INVALID-LINK-- | Research chemicals supplier |

| Shanghai Amole Biotechnology Co., Ltd. | China | Not specified | Supplier |

Experimental Protocols: A Representative Synthesis

Reaction Scheme:

Materials and Reagents

-

4-Fluorophenacyl bromide

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Anhydrous solvent (e.g., acetone or ethanol)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Reaction vessel (round-bottom flask)

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluorophenacyl bromide in a suitable anhydrous solvent (e.g., acetone).

-

Addition of Thiocyanate Salt: To the stirred solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of potassium thiocyanate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Biological Context: The Role of the Thiocyanate Ion

Specific signaling pathways involving this compound have not been documented. However, the thiocyanate ion (SCN⁻) itself is known to play a role in the innate immune system, particularly through the action of peroxidase enzymes.

The Lactoperoxidase System

Lactoperoxidase, found in mucosal secretions, utilizes hydrogen peroxide (H₂O₂) to oxidize thiocyanate ions into the antimicrobial agent hypothiocyanous acid (HOSCN)[2][3]. This system is a key component of the non-specific host defense mechanism.

It is plausible that this compound could act as a pro-drug, releasing thiocyanate ions under certain biological conditions, which could then participate in such pathways. However, this is speculative and requires experimental validation.

Conclusion

This compound (CAS 43045-16-5) is a research chemical with established physicochemical properties. While a number of suppliers can provide this compound, there is a notable absence of detailed public-domain information regarding its specific biological activities, mechanisms of action, and established experimental protocols. The provided synthetic methodology is a representative example for this class of compounds. Further research is warranted to elucidate the potential biological roles and applications of this compound, particularly in the context of the known functions of the thiocyanate moiety in biological systems. Researchers are encouraged to conduct their own investigations to determine the specific properties and activities of this compound.

References

- 1. This compound/95+%/195.22-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cysteine-Specific Protein Labeling Using 4-Fluorophenacyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to attach probes, tags, or therapeutic payloads to a specific amino acid allows for detailed investigation of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates. The amino acid cysteine, with its unique nucleophilic thiol group, is a common target for such specific modifications due to its relatively low abundance in proteins and its distinct reactivity.

This document provides detailed application notes and protocols for the use of 4-Fluorophenacyl thiocyanate as a potential reagent for cysteine-specific protein labeling. While this compound is not a widely documented labeling reagent, its chemical structure suggests a reactive profile amenable to cysteine modification. The protocols and data presented herein are based on the established reactivity of similar α-haloacetamide and phenacyl halide compounds, which are commonly used for cysteine alkylation.

Principle of the Method: S-Alkylation of Cysteine

The proposed mechanism for the reaction of this compound with a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue (the thiolate anion, -S⁻), which is a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl group. This results in the formation of a stable thioether bond, covalently attaching the 4-fluorophenacyl moiety to the protein. In this proposed mechanism, the thiocyanate group would act as a leaving group. The efficiency of this reaction is pH-dependent, as the cysteine thiol (with a pKa typically around 8.5) must be in its deprotonated thiolate form to be sufficiently nucleophilic. Therefore, labeling reactions are generally performed at a pH between 7 and 8.5.

Mandatory Visualizations

Caption: Proposed SN2 reaction mechanism for cysteine labeling.

Caption: A typical workflow for labeling proteins at cysteine residues.

Experimental Protocols

Note: These protocols are adapted from general procedures for cysteine labeling with thiol-reactive probes. Optimization of parameters such as reagent-to-protein molar ratio, incubation time, and temperature is recommended for each specific protein.

Protocol 1: Labeling of Purified Proteins

This protocol provides a general guideline for the labeling of a purified protein with this compound.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5

-

Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine

-

Desalting column (e.g., PD-10) or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer-exchange the purified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols for labeling, incubate the protein with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Note that TCEP does not need to be removed before adding the labeling reagent. If using DTT for reduction, it must be removed by a desalting column or dialysis prior to labeling.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing to ensure mixing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the reactivity of the specific cysteine residue.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration of 10-100 mM. This will react with any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of Labeled Protein:

-

Remove the excess labeling reagent and quenching solution by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer. Alternatively, dialysis can be used.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) and protein concentration. The incorporation of the 4-fluorophenacyl group can be confirmed by mass spectrometry (expected mass shift of +153.03 Da).

-

Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage.

-

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.

Materials:

-

Cell pellet

-

Lysis Buffer: RIPA buffer or similar, without primary amines and containing protease inhibitors.

-

This compound stock solution (as in Protocol 1)

-

Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

-

-

Labeling Reaction:

-

Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

-

Add the this compound stock solution to the desired final concentration (e.g., 100 µM).

-

Incubate for 1-2 hours at room temperature.

-

-

Sample Preparation for Analysis:

-

The labeled lysate can be directly analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if the label is fluorescent) or by Western blot using an antibody that recognizes the label or the protein of interest.

-

For mass spectrometry-based proteomics, the labeled proteins can be enriched, digested, and analyzed to identify the labeled cysteine residues.

-

Data Presentation

The following tables summarize quantitative data for cysteine labeling efficiency with commonly used thiol-reactive probes. This data is provided for comparative purposes, as specific data for this compound is not available.

Table 1: Labeling Efficiency of Different Thiol-Reactive Probes

| Probe | Protein | Molar Ratio (Probe:Protein) | Labeling Efficiency (%) | Reference |

| Iodoacetamide | Various single-cysteine proteins | 20:1 | 70-90% | [1] |

| N-ethylmaleimide | Various single-cysteine proteins | 20:1 | 70-90% | [1] |

| Fluorescein-5-Maleimide | MBP-HCN fusion | 10:1 | >90% (qualitative) | [2] |

Table 2: Factors Affecting Cysteine Labeling Efficiency

| Parameter | Condition | Effect on Efficiency |

| pH | pH 7.0-8.5 | Optimal for thiolate formation and reaction |

| pH < 6.5 | Reduced efficiency due to protonated thiol | |

| pH > 8.5 | Increased risk of side reactions with other residues (e.g., lysine) | |

| Temperature | 4°C | Slower reaction, may be better for sensitive proteins |

| Room Temperature (20-25°C) | Faster reaction, standard condition | |

| Molar Ratio (Probe:Protein) | 10:1 to 20:1 | Generally sufficient for accessible cysteines |

| > 50:1 | May be needed for less reactive cysteines, but increases risk of non-specific labeling |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Cysteine is not accessible | Perform labeling under denaturing conditions (e.g., with 6 M urea). |

| Cysteine is in a disulfide bond | Reduce the protein with TCEP or DTT prior to labeling. | |

| Labeling reagent has hydrolyzed | Prepare the reagent stock solution fresh immediately before use. | |

| Incorrect pH of reaction buffer | Ensure the reaction buffer is between pH 7.0 and 8.5. | |

| Non-specific Labeling | Molar ratio of reagent is too high | Optimize the molar ratio by titration. |

| Reaction pH is too high | Lower the pH of the reaction buffer (to around 7.0-7.5). | |

| Prolonged incubation time | Reduce the incubation time. | |

| Protein Precipitation | Protein is unstable under labeling conditions | Perform the reaction at 4°C. Screen for more suitable buffer conditions. |

| High concentration of organic solvent (from reagent stock) | Use a more concentrated stock solution to minimize the volume of organic solvent added. |

Conclusion

The specific labeling of cysteine residues is a powerful technique for protein research and the development of protein-based therapeutics. While this compound is not a conventional labeling reagent, its chemical structure suggests its potential for cysteine modification via S-alkylation. The protocols and guidelines provided in this document, based on well-established principles of cysteine reactivity, offer a starting point for researchers interested in exploring the utility of this and similar compounds. As with any labeling procedure, empirical optimization of reaction conditions is crucial for achieving high efficiency and specificity for the protein of interest.

References

Application Notes: 4-Fluorophenacyl Thiocyanate as a Covalent Probe for Enzyme Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorophenacyl thiocyanate is an α-carbonyl thiocyanate, a class of compounds recognized for their potential as covalent inhibitors of enzymes. These molecules contain a reactive α-carbon adjacent to a carbonyl group, making them susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. This reactivity allows them to form stable, covalent bonds with their target enzymes, leading to irreversible inhibition.

While specific studies on this compound are limited, its structural analog, p-bromophenacyl bromide (pBPB), is a well-characterized covalent inhibitor of Phospholipase A2 (PLA2) enzymes.[1][2] PLA2s are a superfamily of enzymes that play a critical role in various cellular processes, including inflammation, by hydrolyzing phospholipids to produce arachidonic acid, a precursor to eicosanoids like prostaglandins and leukotrienes.[3][4] By targeting a key nucleophilic residue in the PLA2 active site, these phenacyl derivatives serve as powerful tools for studying enzyme function and as scaffolds for the development of therapeutic agents.[1][5]

This document provides a detailed overview of the proposed mechanism of action for this compound as a covalent probe for PLA2, along with protocols for its use in enzyme inhibition studies, based on data from its close structural analogs.

Mechanism of Covalent Inhibition

This compound is proposed to act as an irreversible inhibitor by covalently modifying a key amino acid residue in the active site of Phospholipase A2. The α-carbon of the phenacyl group is electrophilic and is attacked by a nucleophilic residue in the enzyme's active site. For secreted PLA2s (sPLA2s), this key residue has been identified as a highly conserved histidine (His-48).[6][7] The reaction proceeds via nucleophilic substitution, where the histidine's imidazole nitrogen attacks the α-carbon, displacing the thiocyanate group and forming a stable covalent bond. This modification permanently occupies the active site, preventing substrate binding and inactivating the enzyme.

Caption: Proposed mechanism of irreversible inhibition of PLA2 by this compound.

Phospholipase A2 Signaling Pathway

Phospholipase A2 enzymes are central to cellular signaling, particularly in pathways leading to inflammation. Upon cell stimulation, cytosolic PLA2 (cPLA2) translocates to the cell membrane where it hydrolyzes phospholipids, specifically releasing arachidonic acid (AA).[4] This free AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[3][4] These lipid mediators are potent signaling molecules that regulate a wide array of physiological and pathological processes, including inflammation, pain, fever, and immune responses.[3] By covalently inhibiting PLA2, this compound can effectively block the initial rate-limiting step of this cascade, thereby preventing the production of downstream inflammatory mediators.[8]

Caption: Role of PLA2 in the arachidonic acid cascade and its inhibition.

Quantitative Data on Analog Inhibitors

| Inhibitor | Target System | Assay Type | Potency / Effect | Reference(s) |

| p-Bromophenacyl Bromide (pBPB) | P388D1 cell (macrophage-like) PLA2 | In vitro enzyme assay | Apparent IC50 = 500-600 µM | [5][9] |